Cas no 2227873-45-0 ((2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol)

(2S)-1-Amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol is a fluorinated chiral amino alcohol with a heptafluorinated alkyl chain. Its unique structure combines a stereogenic center with high electronegativity due to the perfluorinated segment, making it valuable in asymmetric synthesis and catalysis. The presence of both amino and hydroxyl groups enables versatile reactivity, particularly in forming chelating ligands or chiral auxiliaries. The strong electron-withdrawing effect of the heptafluoropropyl group enhances its utility in modulating electronic properties in organofluorine chemistry. This compound is particularly suited for applications requiring precise stereocontrol and fluorinated motifs, such as pharmaceuticals or advanced materials. Its stability and solubility profile further support its use in specialized synthetic routes.
(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol structure
2227873-45-0 structure
Product name:(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol
CAS No:2227873-45-0
MF:C5H6F7NO
Molecular Weight:229.096065998077
CID:5998933
PubChem ID:92263294

(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol
    • 2227873-45-0
    • EN300-1970857
    • インチ: 1S/C5H6F7NO/c6-3(7,2(14)1-13)4(8,9)5(10,11)12/h2,14H,1,13H2/t2-/m0/s1
    • InChIKey: ZEEMDIXYCUOCAK-REOHCLBHSA-N
    • SMILES: FC(C(C(F)(F)F)(F)F)([C@H](CN)O)F

計算された属性

  • 精确分子量: 229.03376095g/mol
  • 同位素质量: 229.03376095g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 9
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 201
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • XLogP3: 1.1

(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1970857-10.0g
(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol
2227873-45-0
10g
$6697.0 2023-05-31
Enamine
EN300-1970857-0.25g
(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol
2227873-45-0
0.25g
$1432.0 2023-09-16
Enamine
EN300-1970857-5g
(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol
2227873-45-0
5g
$4517.0 2023-09-16
Enamine
EN300-1970857-1g
(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol
2227873-45-0
1g
$1557.0 2023-09-16
Enamine
EN300-1970857-10g
(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol
2227873-45-0
10g
$6697.0 2023-09-16
Enamine
EN300-1970857-0.5g
(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol
2227873-45-0
0.5g
$1495.0 2023-09-16
Enamine
EN300-1970857-1.0g
(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol
2227873-45-0
1g
$1557.0 2023-05-31
Enamine
EN300-1970857-0.1g
(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol
2227873-45-0
0.1g
$1371.0 2023-09-16
Enamine
EN300-1970857-5.0g
(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol
2227873-45-0
5g
$4517.0 2023-05-31
Enamine
EN300-1970857-0.05g
(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol
2227873-45-0
0.05g
$1308.0 2023-09-16

(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol 関連文献

(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-olに関する追加情報

(2S)-1-Amino-3,3,4,4,5,5,5-Heptafluoropentan-2-Ol: A Comprehensive Overview

The compound with CAS No. 2227873-45-0, commonly referred to as (2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol, is a highly fluorinated amino alcohol. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. Its structure features a chiral center at the second carbon atom, which is crucial for its stereochemical behavior and biological activity. The presence of seven fluorine atoms in the molecule imparts high stability and lipophilicity, making it a valuable compound in drug discovery and materials science.

Recent studies have highlighted the importance of (2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with improved pharmacokinetic profiles. The fluorinated substituents in the molecule contribute to enhanced metabolic stability and reduced susceptibility to enzymatic degradation. This makes it an ideal candidate for developing drugs targeting chronic diseases such as cancer and neurodegenerative disorders.

In addition to its medicinal applications, (2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol has been investigated for its potential in materials science. Its high thermal stability and chemical inertness make it suitable for use in advanced polymers and coatings. Recent advancements in polymer chemistry have demonstrated how this compound can be incorporated into polymeric materials to enhance their mechanical properties and resistance to environmental factors.

The synthesis of (2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol involves a multi-step process that combines fluorination techniques with stereochemical control. Researchers have optimized reaction conditions to achieve high yields and enantioselectivity. These methods often involve the use of chiral catalysts and fluorinating agents such as sulfur tetrafluoride or cobalt-based reagents. The development of scalable synthesis routes has been a key focus for industrial applications.

From an environmental standpoint, (2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol has shown minimal toxicity in aquatic systems under controlled laboratory conditions. However,
further studies are required to assess its long-term impact on ecosystems and biodegradation pathways.
Regulatory agencies are closely monitoring the use of highly fluorinated compounds like this one,
to ensure compliance with environmental safety standards.

In conclusion,
(2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol represents a promising compound with diverse applications across multiple disciplines.
Its unique combination of stereochemistry,
fluorination,
and functional groups makes it an invaluable tool for researchers.
As ongoing studies continue to uncover new insights into its properties,
this compound is expected to play an increasingly important role in both academic research and industrial development.

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